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molecular formula C17H18N4O2 B8726063 Tert-butyl 3-(imidazo[1,2-b]pyridazin-2-yl)phenylcarbamate

Tert-butyl 3-(imidazo[1,2-b]pyridazin-2-yl)phenylcarbamate

Cat. No. B8726063
M. Wt: 310.35 g/mol
InChI Key: DXHZANUZJMWMQU-UHFFFAOYSA-N
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Patent
US07868001B2

Procedure details

A solution of 3-(imidazo[1,2-b]pyridazin-2-yl)benzoic acid (1 mmol), DPPA (3 mmol) and Et3N (3 mmol) in toluene was heated to reflux for 4 h. Then t-BuOH (1 ml) was added and reflux was continued overnight. Water was added, and the mixture was extracted with EtOAc. The organic layer was washed with diluted HCl, brine and NaHCO3 (aq), and was concentrated to give a solid. After purification by chromatography, tert-butyl 3-(imidazo[1,2-b]pyridazin-2-yl)phenylcarbamate was obtained with a yield of 38.5%.
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
3 mmol
Type
reactant
Reaction Step One
Name
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:2]([C:10]2[CH:11]=[C:12]([CH:16]=[CH:17][CH:18]=2)C(O)=O)=[CH:3][N:4]2[C:9]=1[CH:8]=[CH:7][CH:6]=[N:5]2.C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:26])=CC=1.CC[N:38]([CH2:41]C)CC.[CH3:43][C:44]([OH:47])([CH3:46])[CH3:45]>C1(C)C=CC=CC=1.O>[N:1]1[C:2]([C:10]2[CH:11]=[C:12]([NH:38][C:41](=[O:26])[O:47][C:44]([CH3:46])([CH3:45])[CH3:43])[CH:16]=[CH:17][CH:18]=2)=[CH:3][N:4]2[C:9]=1[CH:8]=[CH:7][CH:6]=[N:5]2

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
N=1C(=CN2N=CC=CC21)C=2C=C(C(=O)O)C=CC2
Name
Quantity
3 mmol
Type
reactant
Smiles
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
Name
Quantity
3 mmol
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
CC(C)(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
reflux
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with diluted HCl, brine and NaHCO3 (aq)
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
After purification by chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N=1C(=CN2N=CC=CC21)C=2C=C(C=CC2)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 38.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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